(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13819104
InChI: InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m0/s1
SMILES: CC(C)C1COC(=N1)C2=CC=CC=C2O
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol

CAS No.:

Cat. No.: VC13819104

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name 2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenol
Standard InChI InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m0/s1
Standard InChI Key NHCHOCDSGYNNIS-JTQLQIEISA-N
Isomeric SMILES CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2O
SMILES CC(C)C1COC(=N1)C2=CC=CC=C2O
Canonical SMILES CC(C)C1COC(=N1)C2=CC=CC=C2O

Introduction

(R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol is a chiral organic compound that has garnered attention in various fields of chemistry due to its unique structural and chemical properties. This compound features an oxazoline ring, which is a common motif in coordination chemistry and asymmetric synthesis. The presence of the isopropyl group and the phenol moiety adds to its complexity and potential applications.

Synonyms and Identifiers

  • PubChem CID: 141959869

  • InChI: InChI=1S/C12H15NO2/c1-8(2)10-7-15-12(13-10)9-5-3-4-6-11(9)14/h3-6,8,10,14H,7H2,1-2H3/t10-/m0/s1

  • InChIKey: NHCHOCDSGYNNIS-JTQLQIEISA-N

Applications and Research Findings

This compound is primarily used in research settings, particularly in the fields of coordination chemistry and asymmetric synthesis. The oxazoline ring can coordinate with metal centers, forming complexes that may exhibit different reactivity profiles. This property makes it useful in the development of new catalysts and ligands.

Coordination Chemistry

The oxazoline moiety in (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol can participate in metal coordination, which is crucial for various catalytic reactions. This ability to form metal complexes enhances its utility in asymmetric synthesis and catalysis.

Asymmetric Synthesis

In asymmetric synthesis, chiral compounds like (R)-2-(4-isopropyl-4,5-dihydrooxazol-2-yl)phenol serve as valuable ligands or catalysts. They can induce asymmetry in chemical reactions, leading to the formation of enantiomerically pure products, which are essential in pharmaceutical and fine chemical industries.

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